2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine 2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13727840
InChI: InChI=1S/C13H22INO2Si/c1-13(2,3)18(4,5)17-9-8-16-12-10-11(14)6-7-15-12/h6-7,10H,8-9H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCCOC1=NC=CC(=C1)I
Molecular Formula: C13H22INO2Si
Molecular Weight: 379.31 g/mol

2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine

CAS No.:

Cat. No.: VC13727840

Molecular Formula: C13H22INO2Si

Molecular Weight: 379.31 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine -

Specification

Molecular Formula C13H22INO2Si
Molecular Weight 379.31 g/mol
IUPAC Name tert-butyl-[2-(4-iodopyridin-2-yl)oxyethoxy]-dimethylsilane
Standard InChI InChI=1S/C13H22INO2Si/c1-13(2,3)18(4,5)17-9-8-16-12-10-11(14)6-7-15-12/h6-7,10H,8-9H2,1-5H3
Standard InChI Key TTZARHDGERMQMD-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCCOC1=NC=CC(=C1)I
Canonical SMILES CC(C)(C)[Si](C)(C)OCCOC1=NC=CC(=C1)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name, tert-butyl-[2-(4-iodopyridin-2-yl)oxyethoxy]-dimethylsilane, reflects its hierarchical structure. The pyridine ring is substituted at the 2-position with an ethoxy group, which is further modified by a tert-butyl-dimethylsilyl (TBS) protecting group. At the 4-position, an iodine atom enhances the compound’s reactivity in cross-coupling reactions. The SMILES notation CC(C)(C)[Si](C)(C)OCCOC1=NC=CC(=C1)I\text{CC(C)(C)[Si](C)(C)OCCOC1=NC=CC(=C1)I} captures this arrangement.

Physicochemical Characteristics

Key properties include:

  • Molecular Weight: 379.31 g/mol.

  • Solubility: Limited aqueous solubility due to hydrophobic silyl and iodo groups; miscible with polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).

  • Stability: The TBS group confers resistance to basic conditions but hydrolyzes under acidic or fluoride-mediated conditions.

Synthesis and Reaction Optimization

Retrosynthetic Strategy

The synthesis involves modular construction of the pyridine core, followed by sequential functionalization. A plausible retrosynthesis dissects the molecule into two fragments:

  • 4-Iodo-2-hydroxypyridine: Provides the aromatic backbone.

  • tert-Butyl(2-iodoethoxy)dimethylsilane: Introduces the protected ethoxy side chain .

Stepwise Synthesis

  • Preparation of tert-Butyl(2-iodoethoxy)dimethylsilane:

    • A microwave-assisted reaction between 2-chloroethoxy-tert-butyldimethylsilane and sodium iodide in acetone yields the iodo derivative in quantitative yield .

    • Conditions: 120°C, 4 hours, inert atmosphere .

  • Coupling to Pyridine:

    • Nucleophilic substitution of 4-iodo-2-hydroxypyridine with tert-butyl(2-iodoethoxy)dimethylsilane under basic conditions (e.g., K2_2CO3_3 in DMF) forms the ether linkage.

Optimization Insights

  • Solvent Choice: DMF enhances nucleophilicity of the hydroxyl group, while DCM is preferred for silylation steps .

  • Temperature Control: Microwave irradiation accelerates iodide displacement, reducing reaction times .

Material Science Applications

Polymer and Coating Development

The siloxane backbone confers:

  • Thermal Stability: Decomposition temperatures exceed 300°C, ideal for high-performance materials.

  • Mechanical Strength: Cross-linking via silyl ethers enhances tensile properties in silicones.

Surface Modification

Self-assembled monolayers (SAMs) utilizing this compound improve hydrophobicity and corrosion resistance in metallic coatings.

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